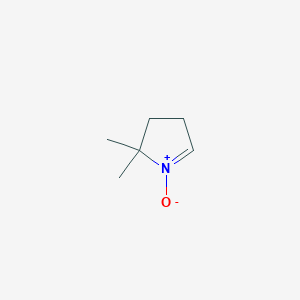













|
REACTION_CXSMILES
|
CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|
|


|
Name
|
nitrones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
AMPO O2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N.O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1(CCC=[N+]1[O-])C
|
|
Name
|
DEPMPO O2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N
|
|
Name
|
superoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N
|
|
Name
|
amido nitrone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
superoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
2˜10 minutes
|
|
Type
|
CUSTOM
|
|
Details
|
2˜16 minutes
|
|
Type
|
CUSTOM
|
|
Details
|
The measured partition coefficient in an n-octanol/buffer system of AMPO
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
CC(N)(CO)CO.O=O.CCO[C:13]([C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1)=O.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26].O=O.CC(N)(CO)CO>>[CH3:13][C:15]1([CH3:21])[N+:19]([O-:20])=[CH:18][CH2:17][CH2:16]1.[CH3:22][CH2:23][O:24][P:25]([O:34][CH2:35][CH3:36])([C:27]1([CH3:33])[N+:31]([O-:32])=[CH:30][CH2:29][CH2:28]1)=[O:26] |f:0.1,3.4|
|


|
Name
|
nitrones
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
AMPO O2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N.O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1(CCC=[N+]1[O-])C
|
|
Name
|
DEPMPO O2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC.O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N
|
|
Name
|
superoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)N
|
|
Name
|
amido nitrone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
superoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
2˜10 minutes
|
|
Type
|
CUSTOM
|
|
Details
|
2˜16 minutes
|
|
Type
|
CUSTOM
|
|
Details
|
The measured partition coefficient in an n-octanol/buffer system of AMPO
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |